2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine
CAS No.:
Cat. No.: VC17938831
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3O2 |
|---|---|
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | 4-methyl-2-[6-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C13H15N3O2/c1-8-6-17-12(14-8)10-4-3-5-11(16-10)13-15-9(2)7-18-13/h3-5,8-9H,6-7H2,1-2H3 |
| Standard InChI Key | UHXIDHCQNRFIHV-UHFFFAOYSA-N |
| Canonical SMILES | CC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure consists of a central pyridine ring with two (4R)-4,5-dihydro-4-methyl-2-oxazolyl substituents. Each oxazoline ring adopts a fixed conformation due to the stereogenic center at the 4-position, which bears a methyl group. This configuration creates a C₂-symmetric ligand geometry, critical for coordinating metal ions in a defined spatial arrangement. The nitrogen atoms from the pyridine and oxazoline moieties serve as donor atoms, forming stable complexes with transition metals such as ruthenium, iron, and nickel.
Stereochemical Comparison with Analogues
Structural variants of Pybox ligands differ in their substituents and stereochemistry. For instance:
The methyl groups in (R,R)-Me-Pybox provide moderate steric bulk compared to bulkier analogues like (R,R)-Bn-Pybox , making it suitable for reactions requiring balanced steric and electronic modulation.
Synthesis and Characterization
Synthetic Routes
The synthesis of (R,R)-Me-Pybox typically begins with 2,6-dibromopyridine, which undergoes nucleophilic substitution with preformed (4R)-4-methyl-4,5-dihydrooxazole precursors. Key steps include:
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Oxazoline Formation: Reaction of L-valinol derivatives with nitriles under acidic conditions to generate chiral oxazoline rings.
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Coupling Reaction: Buchwald-Hartwig amination or Ullmann coupling to attach oxazoline units to the pyridine core.
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Purification: Recrystallization or column chromatography to isolate the enantiomerically pure product.
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed to confirm structure and enantiopurity. For example, the ¹H NMR spectrum exhibits distinct signals for the methyl groups (δ ~1.3 ppm) and oxazoline protons (δ ~4.0–5.0 ppm). Chiral HPLC or polarimetry further verifies enantiomeric excess, often exceeding 99% in optimized syntheses.
Coordination Chemistry and Catalytic Applications
Metal Complex Formation
(R,R)-Me-Pybox forms octahedral complexes with metals such as Ru(II) and Fe(II). The ligand’s bite angle and electron-donating properties stabilize metal centers, enabling catalytic cycles in oxidative and reductive transformations. For instance, Ru-(R,R)-Me-Pybox complexes catalyze asymmetric transfer hydrogenation of ketones with >90% enantiomeric excess (ee).
Asymmetric Catalysis Case Studies
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Hydrogenation Reactions: Ru-(R,R)-Me-Pybox catalysts reduce prochiral ketones to alcohols, critical in pharmaceutical synthesis.
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Cross-Coupling: Ni-(R,R)-Me-Pybox systems facilitate Suzuki-Miyaura couplings of aryl halides under mild conditions.
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Photoredox Catalysis: Fe-(R,R)-Me-Pybox complexes mediate enantioselective C–H functionalization using visible light.
Future Directions
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Expanding Catalytic Scope: Developing earth-abundant metal complexes (e.g., Fe, Cu) for sustainable catalysis.
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Biological Profiling: Screening (R,R)-Me-Pybox derivatives against disease-relevant targets.
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Material Science: Investigating chiral Pybox-metal frameworks for enantioselective sensing or separation.
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